Methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Description
Significance of Strained Cycloalkanes in Medicinal Chemistry
Strained cycloalkanes, particularly four-membered ring systems like cyclobutane, have emerged as increasingly valuable structural motifs in medicinal chemistry due to their unique geometric and electronic properties. Cyclobutanes exhibit significant ring strain, with angle strain arising from the deviation of carbon-carbon bond angles from the ideal tetrahedral geometry of 109.5 degrees to approximately 90 degrees in the square planar configuration. This structural constraint introduces substantial instability, with cyclobutane possessing a ring strain energy of approximately 26.3 kilocalories per mole, making it considerably more reactive than larger ring systems.
The medicinal chemistry applications of cyclobutane-containing compounds have expanded dramatically due to their ability to serve multiple strategic functions in drug design. Cyclobutanes have been successfully employed for preventing cis/trans isomerization by replacing alkenes, replacing larger cyclic systems while maintaining biological activity, increasing metabolic stability through conformational restriction, directing key pharmacophore groups into favorable spatial orientations, inducing conformational restriction to enhance selectivity, reducing molecular planarity to improve three-dimensional drug-target interactions, serving as aromatic ring isosteres, and filling hydrophobic binding pockets in protein targets.
The structural rigidity imposed by the cyclobutane ring system provides pharmaceutical chemists with a powerful tool for controlling molecular conformation and enhancing drug-target interactions. Research has demonstrated that the incorporation of cyclobutane rings can significantly improve the pharmacological profiles of drug candidates by reducing conformational flexibility and enhancing binding specificity to biological targets. The strained nature of these systems also contributes to their unique reactivity patterns, enabling selective chemical transformations that would be challenging to achieve with conventional ring systems.
Structural Uniqueness and Functional Group Synergy
This compound exhibits a remarkable structural architecture that combines multiple functional elements to create a versatile molecular platform. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes its structural composition, while its canonical Simplified Molecular Input Line Entry System representation COC(=O)C1CC(C1)CN provides a concise notation for its connectivity pattern.
The molecular architecture features several critical structural components that contribute to its unique properties. The cyclobutane ring provides a constrained four-membered carbon framework that introduces significant geometric distortion from ideal tetrahedral geometry. The aminomethyl group (-CH₂NH₂) positioned at the third carbon atom enhances the compound's potential for hydrogen bonding interactions and provides a site for further chemical modification or biological recognition. The methyl ester group (-COOCH₃) at the first carbon position contributes to the compound's solubility characteristics and offers opportunities for hydrolytic activation or metabolic transformation.
Table 1: Key Structural and Physical Properties of this compound
The synergistic interaction between these functional groups creates a molecular system with enhanced versatility for chemical modification and biological interaction. The aminomethyl functionality provides opportunities for hydrogen bonding, ionic interactions, and covalent modification, while the ester group offers sites for hydrolytic cleavage and metabolic transformation. The constrained cyclobutane framework ensures that these functional groups are held in a defined spatial relationship, potentially enhancing their collective binding affinity and selectivity for specific biological targets.
The compound's three-dimensional structure exhibits significant conformational restriction due to the cyclobutane ring's inherent rigidity. Computational studies suggest that the ring adopts a puckered conformation to minimize torsional strain, with the substituent groups occupying well-defined spatial positions. This structural constraint can be particularly advantageous in medicinal chemistry applications where conformational control is essential for achieving high binding affinity and selectivity.
Historical Context and Discovery Timeline
The development of cyclobutane-containing compounds as pharmaceutical scaffolds represents a relatively recent advancement in medicinal chemistry, with significant progress occurring primarily within the last two decades. The recognition of cyclobutanes as valuable structural motifs has evolved from initial academic curiosity about strained ring systems to practical applications in drug discovery and development programs.
The historical understanding of cyclobutane's structural properties began with fundamental studies of ring strain in small cycloalkanes. Early investigations revealed that cyclobutane exhibits substantial ring strain due to the combination of angle strain and torsional strain, making it significantly less stable than larger ring systems. The angle strain arises from the compression of carbon-carbon bond angles from the ideal tetrahedral value of 109.5 degrees to approximately 90 degrees, while torsional strain results from the eclipsed arrangement of hydrogen atoms in the planar conformation.
The synthetic accessibility of cyclobutane derivatives has improved significantly with the development of new methodological approaches. Traditional synthetic routes often involved photochemical cycloaddition reactions or thermal cyclization processes, but modern approaches have expanded to include transition metal-catalyzed reactions, radical-mediated cyclizations, and other advanced synthetic strategies. The synthesis of this compound typically involves multi-step procedures that may include cyclobutane ring formation through [3+1] cycloaddition reactions or photochemical dimerization of alkenes, followed by functional group introduction through nucleophilic substitution or reductive amination, and final esterification using methanol-mediated processes.
Table 2: Timeline of Key Developments in Cyclobutane Chemistry
| Period | Development | Significance |
|---|---|---|
| Early 20th Century | Initial Studies of Ring Strain | Fundamental understanding of cycloalkane stability |
| 1950s-1960s | Photochemical Synthesis Methods | First practical routes to cyclobutane derivatives |
| 1980s-1990s | Transition Metal Catalysis | Improved synthetic accessibility |
| 2000s-2010s | Medicinal Chemistry Applications | Recognition of pharmaceutical potential |
| 2010s-Present | Advanced Synthetic Methodologies | Efficient routes to functionalized derivatives |
The pharmaceutical industry's interest in cyclobutane-containing compounds has grown substantially as researchers have recognized their potential to address specific challenges in drug design. The ability of cyclobutane rings to restrict molecular conformation while maintaining appropriate physicochemical properties has made them attractive alternatives to traditional aromatic rings or larger cyclic systems. This has led to the incorporation of cyclobutane motifs in various therapeutic areas, including central nervous system disorders, metabolic diseases, and infectious diseases.
The specific compound this compound has been identified and characterized in chemical databases with the Chemical Abstracts Service number 1780193-75-0, indicating its recognition as a distinct chemical entity suitable for research applications. The compound's availability from multiple chemical suppliers and its inclusion in various research catalogs reflects the growing interest in this structural class for academic and industrial research purposes.
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPQUZNQTHTYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing the aminomethyl group with hydroxymethyl (Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) or trifluoromethyl (Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) modifies polarity and hydrogen-bonding capacity .
- Ester Group : Ethyl esters (e.g., Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) may offer different solubility and hydrolysis kinetics compared to methyl esters .
Physicochemical Properties
Key Observations :
Reactivity
- This compound: The primary amine group enables nucleophilic reactions (e.g., acylations, Schiff base formations), while the ester allows hydrolysis to carboxylic acids .
- Methyl 3-aminocyclopentanecarboxylate: Similar reactivity but may exhibit slower reaction kinetics due to steric hindrance from the larger ring .
- Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate : The hydroxymethyl group participates in oxidation or etherification reactions .
Key Observations :
- Methyl 3-aminocyclopentanecarboxylate poses higher acute toxicity risks compared to cyclobutane analogues .
Biological Activity
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by the presence of an aminomethyl group and a carboxylate ester group. Its molecular formula is , and it exhibits unique structural properties that contribute to its potential biological activity. This compound is of growing interest in medicinal chemistry due to its possible interactions with biological macromolecules, such as enzymes and receptors, which may influence various biochemical pathways.
Structural Features
- Cyclobutane Ring : A four-membered carbon ring providing a constrained geometry.
- Aminomethyl Group : Positioned at the third carbon, potentially facilitating hydrogen bonding.
- Carboxylate Ester Group : Located at the first carbon, contributing to the compound's reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not specified |
This compound is believed to act as a ligand for various biological targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit therapeutic properties, although comprehensive evaluations are still required to elucidate its mechanisms of action and efficacy. Research indicates its potential role in:
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurological functions.
Case Studies and Investigations
-
Study on Enzyme Interactions :
- Investigations into the binding affinity of this compound with various enzymes have shown promising results, indicating potential as a selective inhibitor in metabolic processes .
- Neuropharmacological Effects :
- Antitumor Activity :
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Interactions | Potential selective inhibition | |
| Neuropharmacological Effects | NMDA receptor antagonism | |
| Antitumor Activity | Low toxicity; potential antitumor effects |
Applications in Scientific Research
This compound has diverse applications across various fields:
- Organic Synthesis : Serves as an intermediate for synthesizing complex organic molecules.
- Biochemical Studies : Used to investigate enzyme mechanisms and protein-ligand interactions.
- Medicinal Chemistry : Explored as a precursor for drug development targeting specific diseases.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cycloaddition or aza-Michael addition strategies. For example, cyclobutane derivatives are often prepared using thermal [2+2] cycloaddition of acrylates with enamines, followed by Hofmann elimination . Reaction conditions such as solvent choice (e.g., ethyl acetate), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine and ester precursors) significantly impact yield. Evidence from analogous syntheses shows yields up to 80% under optimized conditions .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
Methodological Answer: 1H-NMR is critical for structural confirmation. Peaks corresponding to the aminomethyl group (δ ~2.3–2.6 ppm, multiplet) and ester methyl group (δ ~3.8 ppm, singlet) are diagnostic. For example, in related cyclobutane esters, the cyclobutane ring protons appear as complex multiplets between δ 1.9–2.6 ppm . IR spectroscopy can validate the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC or GC-MS, with retention times compared to standards .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: The compound is stable under inert atmospheres but may degrade in the presence of moisture or strong acids/bases. Storage at –20°C in anhydrous solvents (e.g., ethyl acetate) is recommended. Decomposition products could include cyclobutane carboxylic acids (via ester hydrolysis) or ring-opened amines under oxidative conditions . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are advised to assess shelf life.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water . Emergency procedures should align with GHS guidelines, including access to SDS sheets with hazard classifications (e.g., "Warning" for acute toxicity) .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., cycloaddition, nucleophilic substitution) be validated for synthesizing this compound?
Methodological Answer: Mechanistic studies require kinetic analysis and intermediate trapping. For cycloaddition routes, monitor reaction progress via in situ FTIR or LC-MS to detect intermediates like enamine adducts . Isotopic labeling (e.g., 13C in the ester group) can track bond formation. Computational modeling (DFT) may predict regioselectivity in cyclobutane ring formation .
Q. How do researchers resolve contradictions in reported synthetic yields or structural data across studies?
Methodological Answer: Cross-validate data using orthogonal techniques. For example, if NMR data conflicts with literature, compare with X-ray crystallography or high-resolution mass spectrometry (HRMS). Reproduce syntheses under identical conditions (e.g., solvent, catalyst) to isolate variables affecting yield discrepancies . Contradictions in stereochemistry (cis/trans isomers) may arise from purification methods; chiral HPLC or NOESY NMR can clarify .
Q. What computational tools are effective for predicting retrosynthetic pathways or bioactivity of this compound?
Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose one-step syntheses. For retrosynthesis, input the SMILES string and apply heuristic scoring to prioritize routes with high feasibility (e.g., esterification of pre-functionalized cyclobutanes) . QSAR models predict bioactivity by correlating structural features (e.g., aminomethyl group) with target binding, validated via molecular docking simulations .
Q. What strategies mitigate challenges in purifying cyclobutane derivatives like this compound?
Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. For enantiomeric purification, chiral stationary phases (e.g., cellulose-based columns) are effective. Crystallization in non-polar solvents (e.g., toluene) enhances purity, monitored via melting point analysis and PXRD .
Q. How can kinetic studies (e.g., Michaelis-Menten models) optimize reaction conditions for scaled-up synthesis?
Methodological Answer: Monitor reaction rates under varying temperatures and concentrations. Fit data to the Michaelis-Menten equation to determine rate-limiting steps (e.g., nucleophilic attack on the ester carbonyl). For Diels-Alder-like cycloadditions, Arrhenius plots identify optimal thermal activation energies . Flow chemistry systems improve scalability by maintaining precise control over residence time and mixing .
Q. What in vitro/in silico approaches evaluate the biological potential of this compound in drug discovery?
Methodological Answer: Screen against target enzymes (e.g., proteases) using fluorescence-based assays. For neuroactive potential, utilize patch-clamp electrophysiology on neuronal cells. In silico ADMET profiling predicts pharmacokinetics (e.g., blood-brain barrier penetration) via tools like SwissADME. Toxicity is assessed using zebrafish embryo models or Ames tests .
Notes
- Advanced questions emphasize mechanistic, computational, and reproducibility challenges.
- Methodological answers integrate synthesis, characterization, and safety protocols from peer-reviewed evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
